N-(Pyridazin-4-yl)benzamide
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Overview
Description
N-(Pyridazin-4-yl)benzamide is a heterocyclic compound that features a pyridazine ring attached to a benzamide group Pyridazine is a six-membered ring containing two adjacent nitrogen atoms, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridazin-4-yl)benzamide typically involves the reaction of pyridazine derivatives with benzoyl chloride under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(Pyridazin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyridazine derivatives with nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(Pyridazin-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of viral proteases.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(Pyridazin-4-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit viral proteases by binding to the active site and preventing the enzyme from catalyzing its substrate. This interaction is often mediated through non-covalent interactions such as hydrogen bonding and π-π stacking . The compound’s unique structure allows it to fit into the enzyme’s active site, thereby blocking its activity and inhibiting viral replication.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler analog with similar nitrogen-containing ring structure.
Pyridazinone: Contains an additional oxygen atom, offering different chemical properties.
Benzamide: Lacks the pyridazine ring but shares the benzamide moiety.
Uniqueness
N-(Pyridazin-4-yl)benzamide stands out due to its combined pyridazine and benzamide structures, which confer unique chemical and biological properties. Its ability to interact with specific molecular targets, such as viral proteases, makes it a valuable compound in drug discovery and medicinal chemistry .
Properties
CAS No. |
921759-07-1 |
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Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
N-pyridazin-4-ylbenzamide |
InChI |
InChI=1S/C11H9N3O/c15-11(9-4-2-1-3-5-9)14-10-6-7-12-13-8-10/h1-8H,(H,12,14,15) |
InChI Key |
NMMBBJMCVVPDPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CN=NC=C2 |
Origin of Product |
United States |
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